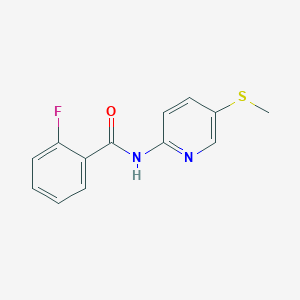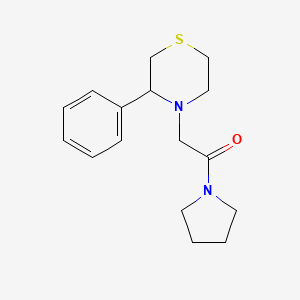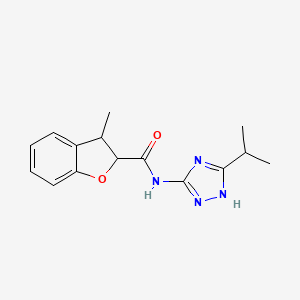![molecular formula C16H20N2O3 B7594336 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as JNJ-40411813 and is classified as a selective antagonist of the dopamine D2 receptor.
作用机制
The mechanism of action of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide involves the selective blockade of the dopamine D2 receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of several neurological and psychiatric processes. By blocking this receptor, this compound can modulate the activity of dopamine in the brain, which can have several effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models. This compound has been shown to reduce the levels of dopamine in the brain, which can have several effects on behavior and cognition. This compound has also been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and amphetamine, which suggests that this compound may have potential as a treatment for drug addiction.
实验室实验的优点和局限性
One of the main advantages of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide is its selectivity for the dopamine D2 receptor. This compound has been shown to have minimal effects on other dopamine receptors, which makes it a valuable tool for studying the role of the dopamine D2 receptor in neurological and psychiatric disorders. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide. One potential direction is the development of more potent and selective dopamine D2 receptor antagonists. Another potential direction is the use of this compound in combination with other drugs to treat neurological and psychiatric disorders. Finally, the use of this compound in clinical trials to evaluate its safety and efficacy in humans is also a potential future direction.
合成方法
The synthesis of 3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide involves several steps. The starting material is 3-methylmorpholine-4-carboxylic acid, which is reacted with 3-methyl-2-benzofuranmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the corresponding amide. The amide is then treated with thionyl chloride to form the corresponding acid chloride, which is finally reacted with 3-methylmorpholine to give the desired product.
科学研究应用
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to selectively block the dopamine D2 receptor, which is involved in several neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction. Therefore, this compound has been used as a tool to study the role of the dopamine D2 receptor in these disorders.
属性
IUPAC Name |
3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-10-20-8-7-18(11)16(19)17-9-15-12(2)13-5-3-4-6-14(13)21-15/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCBCXGYOYYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)NCC2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)


![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)


![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)
![[2-[3-(Dimethylamino)phenyl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7594326.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)